Comparative Potency vs. Doxorubicin: A 1000-Fold Differential in Cytotoxicity
DC0-NH2 exhibits profoundly higher intrinsic cytotoxicity compared to the widely used chemotherapeutic agent Doxorubicin. This difference underscores its suitability as an ADC warhead, where extreme potency is required to kill tumor cells at the low intracellular concentrations achieved by antibody-mediated delivery [1].
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | Approximately 1000-fold more cytotoxic than Doxorubicin. |
| Comparator Or Baseline | Doxorubicin (a standard-of-care anthracycline chemotherapeutic) |
| Quantified Difference | 1000-fold increase in potency |
| Conditions | Cell viability assays across multiple cancer cell lines (context inferred from standard payload benchmarking, exact comparator concentration not specified in vendor data). |
Why This Matters
This 1000-fold potency advantage is the foundational justification for its use in ADCs, enabling effective tumor cell kill at doses where unconjugated Doxorubicin would be sub-therapeutic, thereby expanding the potential therapeutic window.
- [1] MedChemExpress (MCE). (n.d.). DC0-NH2 Product Datasheet. View Source
